

In-Depth Technical Guide: Structure Elucidation of 3-Bromo-N-methylbenzylamine

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Compound of Interest

Compound Name: 3-Bromo-N-methylbenzylamine

Cat. No.: B151466

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analytical characterization of **3-Bromo-N-methylbenzylamine**. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Compound Identification and Physical Properties

3-Bromo-N-methylbenzylamine is a substituted aromatic amine with the bromine atom positioned at the meta-position of the benzyl ring.

Identifier	Value	Source
IUPAC Name	1-(3-bromophenyl)-N-methylmethanamine	N/A
CAS Number	67344-77-8	[1][2]
Molecular Formula	C ₈ H ₁₀ BrN	[1]
Molecular Weight	200.08 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	N/A
Boiling Point	231-232 °C	[2]
Density	1.461 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.5650	[2]

Structural Elucidation: Spectroscopic Analysis

While specific experimental spectra for **3-Bromo-N-methylbenzylamine** are not readily available in public databases, a detailed prediction of its spectral characteristics can be made based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, the N-H proton, and the N-methyl protons.

- Aromatic Protons (δ 7.0-7.5 ppm):** Four signals in the aromatic region, corresponding to the four protons on the substituted benzene ring. The splitting patterns will be complex due to meta and ortho coupling.
- Benzylic Protons (-CH₂-) (δ ~3.7 ppm):** A singlet or a doublet (if coupled to the N-H proton) integrating to two protons.
- N-H Proton (variable):** A broad singlet, the chemical shift of which is dependent on concentration and solvent.

- N-Methyl Protons ($-\text{CH}_3$) ($\delta \sim 2.4$ ppm): A singlet or a doublet (if coupled to the N-H proton) integrating to three protons.

^{13}C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine atom (C-Br) will be significantly shifted.
- Benzylic Carbon ($-\text{CH}_2-$) ($\delta \sim 55$ -60 ppm): One signal for the benzylic carbon.
- N-Methyl Carbon ($-\text{CH}_3$) ($\delta \sim 35$ -40 ppm): One signal for the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm^{-1})	Vibration Mode
N-H	3300-3500 (broad)	Stretching
C-H (aromatic)	3000-3100	Stretching
C-H (aliphatic)	2850-2960	Stretching
C=C (aromatic)	1450-1600	Stretching
C-N	1000-1250	Stretching
C-Br	500-600	Stretching

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

- Molecular Ion Peak (M^+): An intense peak at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic

abundance of ^{79}Br and ^{81}Br).

- Major Fragmentation Peaks:
 - Loss of a bromine atom.
 - Cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion or related fragments.
 - Loss of the methyl group.

Experimental Protocols

Synthesis of 3-Bromo-N-methylbenzylamine

A plausible synthetic route involves the reductive amination of 3-bromobenzaldehyde with methylamine.

Materials:

- 3-Bromobenzaldehyde
- Methylamine (solution in THF or ethanol)
- Sodium borohydride (NaBH_4) or Sodium triacetoxyborohydride (STAB)
- Methanol or Dichloromethane (DCM) as solvent
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether or Ethyl acetate for extraction
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 3-bromobenzaldehyde (1 equivalent) in methanol or DCM.

- Add a solution of methylamine (1.2-1.5 equivalents) to the aldehyde solution and stir at room temperature for 1-2 hours to form the imine intermediate.
- Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.
- Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
- Quench the reaction by the slow addition of water.
- Acidify the mixture with 1M HCl and wash with diethyl ether to remove any unreacted aldehyde.
- Basify the aqueous layer with 2M NaOH until pH > 10.
- Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- The product can be further purified by column chromatography or distillation.

Characterization Methods

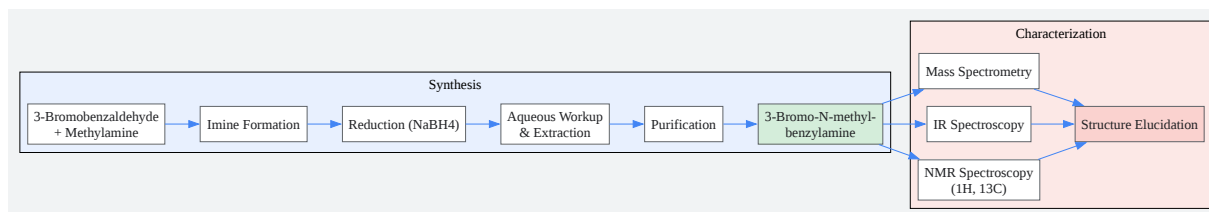
- NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a 300 MHz or higher field spectrometer.
- IR Spectroscopy: The IR spectrum can be obtained using a neat sample between NaCl plates or as a thin film on a KBr pellet with an FTIR spectrometer.
- Mass Spectrometry: Mass spectra can be recorded using electron ionization (EI) or electrospray ionization (ESI) techniques.

Visualizations

Chemical Structure

Caption: Chemical structure of **3-Bromo-N-methylbenzylamine**.

Experimental Workflow for Characterization



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Caption: General workflow for synthesis and characterization.

Potential Biological Significance

Benzylamine derivatives are known to exhibit a wide range of biological activities. While specific data for **3-Bromo-N-methylbenzylamine** is scarce, related compounds have shown potential as:

- **Enzyme Inhibitors:** The benzylamine moiety is a common scaffold in the design of enzyme inhibitors.
- **Receptor Ligands:** Substituted benzylamines can interact with various receptors in the central nervous system.
- **Antimicrobial Agents:** Some benzylamine derivatives have demonstrated antibacterial and antifungal properties.

The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its metabolic profile. Further research is warranted to explore the specific biological effects of **3-Bromo-N-methylbenzylamine**.

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References

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